

# BPR1K871: A Technical Guide to a Novel Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant therapeutic potential for the treatment of Acute Myeloid Leukemia (AML) and various solid tumors. Developed through rational drug design, this compound exhibits a dual inhibitory mechanism, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of BPR1K871, presenting key data in a structured format and offering detailed experimental protocols to facilitate further research and development.

### **Discovery and Rational Design**

BPR1K871 was identified through a focused drug discovery program aimed at developing multi-targeted kinase inhibitors for oncology. The design strategy originated from a furanopyrimidine lead compound, which was evolved into a quinazoline core to enhance dual FLT3 and Aurora Kinase A (AURKA) inhibition and improve physicochemical properties.[1][2] A detailed structure-activity relationship (SAR) study of the quinazoline lead compound allowed for the fine-tuning of inhibitory activity, ultimately leading to the identification of BPR1K871 as a potent dual FLT3/AURKA inhibitor.[1][2]

## Synthesis of BPR1K871



The synthesis of **BPR1K871** has been optimized for large-scale production, moving from an initial medicinal chemistry route to a more robust and scalable process.

#### **Initial Medicinal Chemistry Synthesis**

The initial seven-step synthesis route encountered challenges during scale-up, including low overall yield (7.7%), the use of hazardous reagents like sodium hydride (NaH) in dimethylformamide (DMF), and the need for laborious column chromatography for purification.

### **Optimized and Scalable Synthesis (Route B3)**

A more efficient, six-step synthesis was developed, avoiding hazardous reagents and eliminating the need for column chromatography. This optimized route provides a significantly higher overall yield of 16.5% and is suitable for kilogram-scale production.[3][4]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]



- 4. biocompare.com [biocompare.com]
- To cite this document: BenchChem. [BPR1K871: A Technical Guide to a Novel Multi-Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579909#bpr1k871-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com